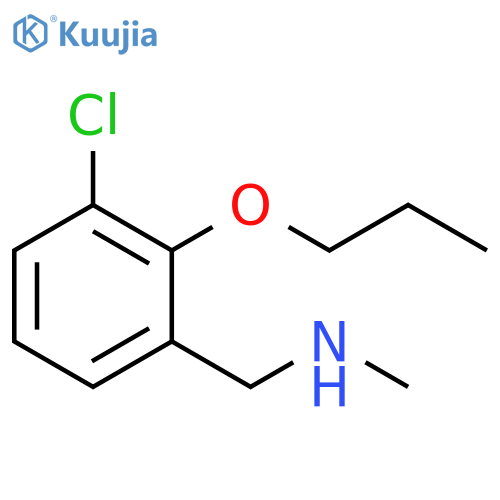

Cas no 894851-33-3 ((3-Chloro-2-propoxy-benzyl)-methyl-amine)

894851-33-3 structure

商品名:(3-Chloro-2-propoxy-benzyl)-methyl-amine

CAS番号:894851-33-3

MF:C11H16ClNO

メガワット:213.703842163086

CID:5525571

(3-Chloro-2-propoxy-benzyl)-methyl-amine 化学的及び物理的性質

名前と識別子

-

- (3-Chloro-2-propoxy-benzyl)-methyl-amine

-

- インチ: 1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3

- InChIKey: PNGQEHVLXLJETM-UHFFFAOYSA-N

- ほほえんだ: C1(CNC)=CC=CC(Cl)=C1OCCC

(3-Chloro-2-propoxy-benzyl)-methyl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748027-250mg |

1-(3-Chloro-2-propoxyphenyl)-n-methylmethanamine |

894851-33-3 | 98% | 250mg |

¥4896.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748027-1g |

1-(3-Chloro-2-propoxyphenyl)-n-methylmethanamine |

894851-33-3 | 98% | 1g |

¥11502.00 | 2024-04-26 |

(3-Chloro-2-propoxy-benzyl)-methyl-amine 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

894851-33-3 ((3-Chloro-2-propoxy-benzyl)-methyl-amine) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬